molecular formula C15H9ClO2S B6404571 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid CAS No. 1261908-04-6

2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid

Cat. No.: B6404571
CAS No.: 1261908-04-6
M. Wt: 288.7 g/mol
InChI Key: IJHZYGZVPMNDRH-UHFFFAOYSA-N
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Description

2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position of the benzoic acid moiety and a benzo(b)thiophene group at the 2nd position. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed coupling of 2-halothiophenols with phenylacetylenes, followed by cyclization to form the benzothiophene core . Another approach includes the condensation of thiophene derivatives with aromatic ketones or boronic acids .

Industrial Production Methods: Industrial production of benzothiophene derivatives often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of microwave irradiation and other advanced techniques can further enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Comparison with Similar Compounds

Comparison: Compared to other benzothiophene derivatives, 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid is unique due to the presence of the chlorine atom at the 6th position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial and antioxidant agent .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-6-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-11-6-3-5-10(14(11)15(17)18)13-8-9-4-1-2-7-12(9)19-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHZYGZVPMNDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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